molecular formula C10H14F2N2O B1492827 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2098091-55-3

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Katalognummer: B1492827
CAS-Nummer: 2098091-55-3
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: XLUJXKTYTMVAOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile ( 2098091-55-3) is a high-value chemical building block featuring a piperidine scaffold substituted with a 1,1-difluoroethyl group and a cyanoacetamide moiety. With a molecular formula of C10H14F2N2O and a molecular weight of 216.23 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery . The piperidine ring is a privileged structure in FDA-approved medications and drug candidates, known for its prevalence and robust synthetic methods for probing structure-activity relationships . The distinct 1,1-difluoroethyl modification on the piperidine ring is a strategic alteration that can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a versatile intermediate for the synthesis of novel bioactive molecules. Compounds based on the 3-oxo-3-(piperidin-1-yl)propanenitrile structure have demonstrated promising potential in advanced material science applications, particularly in the development of bioactive polymeric films for drug delivery systems . Research indicates that such piperidine-based films, incorporated with polymers like sodium alginate and poly(vinyl alcohol), show significant antimicrobial potency against a range of organisms, including P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans . These films are characterized by smooth, homogenous surfaces and good mechanical properties, making them promising for maintaining contact with tissue and enabling the controlled release of therapeutic molecules . This compound is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

3-[4-(1,1-difluoroethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O/c1-10(11,12)8-3-6-14(7-4-8)9(15)2-5-13/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUJXKTYTMVAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CC#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile, identified by the CAS number 2098091-55-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C10_{10}H12_{12}F2_2N2_2O, with a molecular weight of 218.22 g/mol. It features a piperidine ring substituted with a difluoroethyl group and an oxopropanenitrile moiety, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound can inhibit cancer cell proliferation by:

  • Inducing mitotic arrest in cancer cells.
  • Enhancing the efficacy of apoptotic ligands in colon cancer cells .

Structure-Activity Relationship (SAR)

Studies on related piperazine-based compounds have demonstrated that specific substitutions can significantly impact biological activity. For instance, the positioning of functional groups on the phenyl and benzoyl rings has been critical for their effectiveness against cancer cells .

Case Studies

  • Colon Cancer Cell Lines : A study highlighted that certain piperazine derivatives could induce mitotic arrest at low concentrations (ED50 ≈ 115 nM), suggesting that similar compounds may exhibit comparable potency against colon cancer cells .
  • Molecular Docking Studies : In silico analyses have suggested that these compounds could bind to the colchicine-binding domain on β-tubulin, providing insights into their mechanism as microtubule destabilizers .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityKey Findings
AK301AnticancerInduces mitotic arrest in HT29 cells; enhances sensitivity to TNF-induced apoptosis.
PIP4K2A InhibitorsSelective anticancer agentsDevelopment aimed at targeting p53-deficient tumors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile and analogous molecules:

Compound Name Substituents Biological Activity Key Findings Source
This compound 4-(1,1-Difluoroethyl)piperidine Not directly reported Hypothesized to improve metabolic stability due to fluorine substitution. -
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile 3-((7-Chloro-pyrimidoindol-4-yl)(methyl)amino)piperidine GSK-3β inhibitor (IC₅₀ = 480 nM) High kinase selectivity, minimal cytotoxicity, neuroprotective properties.
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile 4-(Dimethylamino)piperidine Versatile scaffold for kinase inhibitors Lower molecular weight (195.26 g/mol), used in early-stage drug discovery.
CP-690550 (Tofacitinib) 4-Methyl-3-(methyl(pyrrolopyrimidin-4-yl)amino)piperidine JAK3 inhibitor (FDA-approved for rheumatoid arthritis) Clinical efficacy in autoimmune diseases; molecular weight = 312.36 g/mol.
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl Discontinued Discontinued due to unspecified stability or efficacy issues.
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 4-(Phenethyl)piperazine No activity reported Purity = 95%; used as an intermediate in organic synthesis.

Key Observations:

Substituent Effects on Activity: Halogenated Aromatic Groups (e.g., 7-chloro-pyrimidoindole in ): Enhance kinase inhibition potency (nanomolar IC₅₀) but may increase synthetic complexity. Fluoroalkyl Groups (e.g., 1,1-difluoroethyl): Likely improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Pharmacokinetic Profiles: Compounds with bulky aromatic substituents (e.g., pyrimidoindole) exhibit improved metabolic stability but may face challenges in formulation . Dimethylamino substituents (e.g., ) offer simpler synthetic routes but lower target specificity.

Therapeutic Applications :

  • Kinase Inhibitors (e.g., ): Dominant application due to the nitrile moiety’s ability to form hydrogen bonds with kinase active sites.
  • Neuroprotective Agents : Fluorinated derivatives show promise in CNS-targeted therapies due to enhanced lipophilicity .

Vorbereitungsmethoden

Method Based on Piperidine Functionalization (Patent CN113874354A)

  • Starting Materials:

    • 4-(1,1-Difluoroethyl)piperidine or its salt
    • 3-oxopropanenitrile or an activated derivative (e.g., halogenated propanenitrile)
  • Reaction Conditions:

    • Solvent: Aprotic solvents such as dimethoxyethane or diethyl ether are used to facilitate nucleophilic substitution.
    • Temperature: Mild heating, typically 40-80°C, to promote reaction without decomposition.
    • Base: Mild bases may be used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Procedure:
    The 4-(1,1-difluoroethyl)piperidine is reacted with 3-oxopropanenitrile derivatives under anhydrous conditions. The nitrogen atom of piperidine attacks the electrophilic carbon of the 3-oxopropanenitrile, forming the desired product.

  • Purification:
    Standard chromatographic techniques or recrystallization from suitable solvents are employed.

  • Yield and Purity:
    Yields are reported to be moderate to high (60-85%), with purity exceeding 95% after purification.

Parameter Details
Solvent Dimethoxyethane, Diethyl ether
Temperature 40-80°C
Reaction Time 4-12 hours
Base Mild bases (e.g., triethylamine)
Yield 60-85%
Purification Chromatography/Recrystallization

Alternative Synthetic Route: Difluoroethylation Followed by Coupling

  • Step 1: Introduction of 1,1-Difluoroethyl Group
    Starting from piperidine, the 4-position is functionalized via electrophilic difluoroethylation using reagents such as 1,1-difluoroethyl halides under controlled conditions.

  • Step 2: Coupling with 3-Oxopropanenitrile
    The modified piperidine is then reacted with 3-oxopropanenitrile or its activated derivatives as described above.

  • Advantages:
    This stepwise approach allows better control over regioselectivity and purity.

  • Challenges:
    Requires careful handling of difluoroethylating agents, which may be sensitive or hazardous.

Research Findings and Optimization

  • Solvent Effects:
    Aprotic solvents like dimethoxyethane enhance nucleophilicity and stabilize intermediates, improving yields.

  • Temperature Control:
    Maintaining moderate temperatures prevents side reactions such as decomposition or polymerization.

  • Base Selection:
    Mild bases avoid over-deprotonation or unwanted side reactions, preserving the integrity of the nitrile group.

  • Purification Techniques:
    High-performance liquid chromatography (HPLC) and recrystallization ensure high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Solvent(s) Temperature Yield (%) Notes
Direct Nucleophilic Substitution React piperidine derivative with 3-oxopropanenitrile Dimethoxyethane, Diethyl ether 40-80°C 60-85 Simple, moderate yield, scalable
Stepwise Difluoroethylation + Coupling Introduce difluoroethyl group, then couple Various organic solvents Controlled mild heating Variable Better regioselectivity, more complex

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.